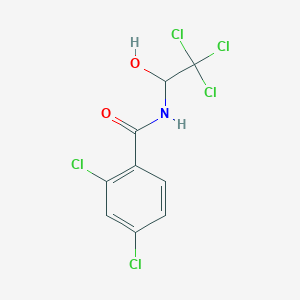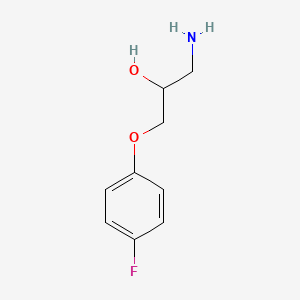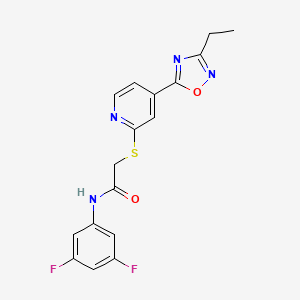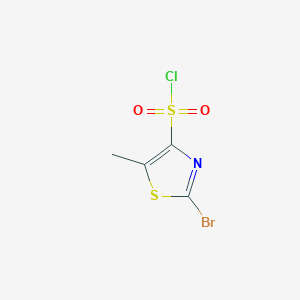
2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, also known as triclosan, is a synthetic antibacterial and antifungal agent. It is widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household items, such as cutting boards and kitchen utensils. Triclosan has been the subject of extensive scientific research due to its potential impact on human health and the environment.
Aplicaciones Científicas De Investigación
Chemical Stability and Degradation
- Santos et al. (2013) conducted forced degradation studies of a similar compound, 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a potential antitumor agent, under hydrolysis conditions to determine its intrinsic stability and degradation products (Santos et al., 2013).
Kinetic Analysis in Aqueous Reaction
- Tenn et al. (2001) studied the kinetics of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives, including 2,4-dichloro-N-(hydroxymethyl)benzamide, under various catalytic conditions. This research is valuable for understanding the reaction behavior of similar compounds (Tenn et al., 2001).
Improved Synthesis Processes
- Dian (2010) researched an improved process for synthesizing a related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, focusing on optimizing reaction conditions to achieve high yields (Dian, 2010).
Antipathogenic Activity
- Limban et al. (2011) synthesized and characterized various thiourea derivatives of benzamides, including compounds with dichlorophenyl groups. They tested these derivatives for their interaction with bacterial cells and demonstrated significant antipathogenic activity, especially against biofilm-forming bacteria (Limban et al., 2011).
Insecticidal Properties
- Schaefer et al. (1978) discovered that certain benzamides, such as SIR-8514 and SIR-6874, which include chloro and trifluoromethoxy groups, are highly effective in inhibiting mosquito development, suggesting potential use in controlling larval populations (Schaefer et al., 1978).
Spectroscopic and Structural Analysis
- Pokotylo et al. (2018) developed a new synthesis procedure for N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, providing detailed spectral data and discussing their potential applications (Pokotylo et al., 2018).
Anticonvulsant Activity
- Mussoi et al. (1996) synthesized a series of benzamides with potential anticonvulsant activity. Their research included compounds with a structure similar to 2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, showing promise as treatments for epilepsy (Mussoi et al., 1996).
Propiedades
IUPAC Name |
2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl5NO2/c10-4-1-2-5(6(11)3-4)7(16)15-8(17)9(12,13)14/h1-3,8,17H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAIHZUWUMSRHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC(C(Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2390880.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390884.png)
![methyl N-(4-ethylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate](/img/structure/B2390885.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390886.png)
![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)

![N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2390892.png)
![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)

![N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide](/img/structure/B2390898.png)
![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)

